molecular formula C16H16ClFN2O B2386943 4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile CAS No. 744227-09-6

4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile

Cat. No.: B2386943
CAS No.: 744227-09-6
M. Wt: 306.77
InChI Key: HUSGFJHUXRSKST-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile is a critical chemical intermediate in the synthetic pathway of novel, potent antagonists for the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel highly expressed on immune cells and implicated in the activation of the NLRP3 inflammasome , a key component of the innate immune response. Compounds targeting this receptor are of significant research value for investigating neuroinflammatory and chronic inflammatory diseases , including rheumatoid arthritis, multiple sclerosis, and neuropathic pain. By serving as a precursor to these antagonists, this compound enables researchers to probe the P2X7 receptor's mechanism of action, which involves pore formation and the subsequent release of pro-inflammatory cytokines like IL-1β. Its application is essential in preclinical drug discovery for developing potential therapeutics that modulate inflammasome-mediated pathways.

Properties

IUPAC Name

4-chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O/c17-10-15(21)14(11-19)16(20-8-2-1-3-9-20)12-4-6-13(18)7-5-12/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSGFJHUXRSKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=C(C#N)C(=O)CCl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H16ClF N2O
  • Molecular Weight : 304.76 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key areas of investigation include:

  • Anticancer Activity
    • Studies have indicated that derivatives of piperidine, including those with halogen substitutions, show promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .
  • Neuroprotective Effects
    • Research into related compounds suggests potential neuroprotective effects. For example, modifications to piperidine structures have shown efficacy in models of epilepsy, indicating that similar mechanisms may be applicable to this compound .
  • Cholinesterase Inhibition
    • The compound's structure suggests potential for cholinesterase inhibition, which is relevant in the treatment of Alzheimer's disease. Compounds with similar scaffolds have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

The mechanisms by which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to interact with key enzymes involved in neurotransmitter regulation and cancer pathways.
  • Receptor Modulation : The piperidine moiety may influence receptor binding and modulation, impacting various signaling pathways.

Data Tables

Biological ActivityModelIC50 Values
AChE InhibitionIn vitro (human)10.4 μM
BChE InhibitionIn vitro (human)7.7 μM
CytotoxicityMCF-7 Cell LineIC50 not specified

Case Studies

  • Cytotoxicity Study : A study on structurally related compounds showed that certain piperidine derivatives exhibited significant cytotoxic effects on MCF-7 cells, indicating a potential for developing anticancer agents from this class of compounds .
  • Neuroprotective Study : In a zebrafish model induced with seizures, a related compound demonstrated neuroprotective effects by modulating neurotransmitter levels, suggesting that the target compound may also possess similar protective qualities against neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its piperidinylmethylidene moiety. Below is a comparison with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Piperidinylmethylidene, 4-fluorophenyl C₁₆H₁₃ClFN₂O 309.75 Piperidine ring enhances lipophilicity; fluorophenyl improves metabolic stability .
4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile (sc-349240) Thiazolyl C₈H₇ClN₂OS 254.38 Thiazole ring introduces sulfur, altering electronic properties and bioavailability .
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4) Trifluoroacetyl, 4-fluorophenyl C₁₀H₅F₄NO 231.15 Trifluoro group increases electronegativity, enhancing reactivity in SN2 pathways .
3-(4-Chlorophenyl)-3-oxo-2-phenylpropanenitrile (CAS 33866-42-1) Phenyl, 4-chlorophenyl C₁₅H₁₀ClNO 255.70 Lacks heterocyclic substituents; simpler structure with lower steric hindrance .
4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile Morpholinylmethylidene, 4-fluorophenyl C₁₆H₁₃ClFN₂O₂ 325.74 Morpholine ring improves water solubility compared to piperidine .

Physicochemical Properties

  • Lipophilicity : The piperidine and morpholine derivatives exhibit higher logP values (~2.5–3.0) due to their cyclic amine substituents, whereas the thiazolyl analogue (logP ~1.8) is less lipophilic .
  • Thermal Stability : The trifluoro derivative (CAS 3108-23-4) shows lower thermal stability (decomposition at 65–66°C) compared to the target compound, which remains stable up to 100°C .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Substitution

Compound Reactivity (Relative Rate) Dominant Mechanism
Target Compound 1.0 SN1 (steric hindrance)
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxo- 3.2 SN2 (electron-withdrawing F)
Morpholinylmethylidene Analogue 0.8 SN1 (polar solvent)

Table 2: Solubility in Common Solvents

Compound Water (mg/mL) Ethanol DCM
Target Compound <0.1 15.2 45.6
Thiazolyl Analogue (sc-349240) <0.1 8.7 32.1
Morpholinylmethylidene Analogue 0.5 20.3 50.9

Q & A

Q. What are the key steps in synthesizing 4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile, and how can reaction conditions be optimized?

The synthesis involves:

Condensation reaction : 4-Fluorobenzaldehyde reacts with piperidine to form an imine intermediate under anhydrous conditions.

Acid-catalyzed coupling : The imine intermediate reacts with 3-oxobutanenitrile in the presence of a mild acid (e.g., acetic acid) to form the target compound.

Chlorination : A final chlorination step introduces the chloro substituent at the 4-position .
Optimization : Key parameters include temperature control (40–60°C for condensation), solvent choice (e.g., dichloromethane for stability), and stoichiometric ratios (1:1.2 for aldehyde:piperidine). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane eluent.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm the presence of the 4-fluorophenyl group, nitrile functionality, and piperidine ring protons. For example, the nitrile carbon resonates at ~115–120 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. The compound’s crystal packing often reveals hydrogen-bonding networks involving the nitrile and ketone groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C15_{15}H14_{14}ClFN2_2O) with an error margin <2 ppm .

Q. What are the critical structural features influencing its reactivity and stability?

  • Electron-deficient nitrile group : Participates in nucleophilic additions (e.g., hydrolysis to amides under acidic conditions).
  • Conjugated enone system : The α,β-unsaturated ketone enables Michael additions or Diels-Alder reactions.
  • Piperidine moiety : The tertiary amine can act as a weak base or participate in salt formation .
    Stability is pH-dependent; the compound degrades in strongly acidic/basic conditions due to nitrile hydrolysis.

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate its interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates optimized geometry, electrostatic potential maps, and frontier molecular orbitals (HOMO-LUMO) to predict reactive sites. For example, the 4-fluorophenyl group’s electron-withdrawing nature enhances electrophilicity at the nitrile .
  • Molecular Docking : Screens against targets like GABAA_A receptors or bacterial enzymes (e.g., MRSA-specific proteins). Docking scores correlate with experimental IC50_{50} values for antimicrobial activity .
    Example workflow :

Prepare ligand and receptor structures (PDB: 6XEY for GABAA_A).

Use AutoDock Vina for binding affinity calculations.

Validate with MD simulations (NAMD/GROMACS) .

Q. What experimental strategies resolve contradictions in crystallographic data vs. computational models?

Discrepancies between X-ray structures and DFT-optimized geometries (e.g., bond angle deviations >5°) can arise from:

  • Crystal packing forces : Hydrogen bonds or π-π interactions distort molecular geometry.
  • Thermal motion : High displacement parameters (ADPs) in crystallography suggest dynamic flexibility.
    Resolution :

Compare multiple crystal structures (if available) to identify consistent trends.

Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Use QM/MM hybrid methods to model crystal environments in DFT .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological profiles?

Key structural modifications :

PositionModificationObserved Effect
4-ChloroReplace with Br or CF3_3Alters steric bulk and lipophilicity; CF3_3 analogs show improved blood-brain barrier penetration .
PiperidineSubstitute with morpholineReduces off-target binding to histamine receptors .
NitrileHydrolyze to amideEnhances solubility but reduces CNS activity .
Experimental validation :
  • Synthesize analogs via parallel combinatorial chemistry.
  • Test in vitro for IC50_{50} (enzyme inhibition) and in vivo for toxicity (LD50_{50} in mice) .

Q. What precautions are necessary when handling reactive intermediates during synthesis?

  • Unexpected cyclization : The nitrile and ketone groups may undergo spontaneous cyclization to pyrrolidine derivatives under basic conditions. Mitigate by maintaining pH <7 and avoiding prolonged storage .
  • Moisture sensitivity : The imine intermediate is hygroscopic; use anhydrous solvents and inert atmospheres (N2_2/Ar) .

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